molecular formula C21H18F3NO4S2 B2483720 N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide CAS No. 946297-96-7

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide

Cat. No.: B2483720
CAS No.: 946297-96-7
M. Wt: 469.49
InChI Key: PWRQGJSJCXIRPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) group at the para position of the benzamide core. The amide nitrogen is substituted with a 2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl group, which combines sulfonyl, methoxyaryl, and heterocyclic (thiophene) functionalities.

For instance:

  • The 4-methoxybenzenesulfonyl group could be introduced via sulfonation of a benzene derivative.
  • The thiophene moiety might be incorporated through alkylation or coupling reactions.
  • The trifluoromethylbenzamide core could be synthesized via amidation of 4-(trifluoromethyl)benzoic acid with the appropriate amine intermediate.

Potential Applications: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the sulfonyl and thiophene moieties may contribute to receptor binding. Similar benzamides have shown activity as sigma receptor ligands (e.g., prostate cancer imaging/therapy) or kinase inhibitors, suggesting possible therapeutic or diagnostic applications for this compound.

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3NO4S2/c1-29-16-8-10-17(11-9-16)31(27,28)19(18-3-2-12-30-18)13-25-20(26)14-4-6-15(7-5-14)21(22,23)24/h2-12,19H,13H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRQGJSJCXIRPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction employs palladium as a catalyst and boron reagents to facilitate the coupling of the thiophene and benzamide moieties.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and reduce costs. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with related derivatives from the literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Key Structural Features Biological Activity / Application Reference
N-[2-(4-Methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide - 4-CF₃-benzamide
- 4-Methoxybenzenesulfonyl
- Thiophen-2-yl ethyl chain
Hypothesized: Sigma receptor binding, anticancer (inferred from structural analogs) N/A
[125I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide) - 4-Methoxybenzamide
- Piperidinyl ethyl chain
- Radioiodinated
High-affinity sigma-1 ligand; used for prostate tumor imaging and therapy
N-(4-Methoxyphenyl)benzenesulfonamide - Benzenesulfonamide
- 4-Methoxyphenyl group
Studied for bioactivity (e.g., antimicrobial, enzyme inhibition)
4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide - Fluorinated benzamide
- Dihydrothienylidene scaffold
Structural characterization; potential kinase inhibition (inferred from fluorinated analogs)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide - Thiazole-linked benzamide
- Dimethoxyphenyl and fluorophenyl groups
Unknown; structural similarity to kinase inhibitors (e.g., EGFR inhibitors)
2-methoxy-N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}-4-(methylsulfanyl)benzamide - Thiadiazole core
- Methoxyphenyl ethyl chain
- Methylsulfanyl group
Hypothesized: Antiproliferative activity (based on thiadiazole sulfonamide derivatives)

Key Findings :

Sigma Receptor Targeting :

  • The trifluoromethyl and methoxybenzenesulfonyl groups in the target compound resemble [125I]PIMBA , a sigma-1 ligand with high tumor uptake . However, the thiophene moiety may alter binding kinetics compared to piperidinyl chains.

Sulfonamide Bioactivity :

  • N-(4-Methoxyphenyl)benzenesulfonamide demonstrates the role of sulfonamides in antimicrobial and anti-inflammatory applications . The target compound’s sulfonyl group could similarly enhance solubility or receptor interaction.

Thiophene’s aromaticity may enhance π-π stacking in receptor binding compared to saturated analogs.

Fluorine and Trifluoromethyl Effects: Fluorinated benzamides (e.g., ) often exhibit improved metabolic stability and membrane permeability. The -CF₃ group in the target compound likely enhances these properties relative to non-fluorinated analogs.

Biological Activity

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-(trifluoromethyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates various functional groups that may confer unique biological activities, making it a subject of interest for researchers in pharmacology and drug development.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C21H21F3N2O5S
  • Molecular Weight : 431.5 g/mol
  • CAS Number : 946297-47-8

The structural features include a methoxybenzenesulfonyl group, a thiophene moiety, and a trifluoromethylbenzamide framework. These components suggest potential interactions with biological targets due to their diverse chemical properties.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes, influencing various biochemical pathways.
  • Receptor Modulation : It could interact with cell surface receptors, modifying their activity and downstream signaling.
  • Gene Expression Regulation : The compound might affect the transcription of genes involved in critical cellular processes.

Biological Activity

Preliminary studies indicate that this compound exhibits several biological activities:

  • Antimicrobial Properties : Similar compounds with sulfonamide groups have shown antimicrobial activity, suggesting potential efficacy against bacterial infections.
  • Antitumor Activity : Thiophene-based derivatives are known for their antitumor properties, indicating that this compound may also possess similar effects.
  • Antioxidant Effects : The presence of methoxy groups in its structure may contribute to antioxidant activities, which are beneficial in reducing oxidative stress.

Table 1: Comparison of Biological Activities

Compound TypeActivity TypeReference
Sulfonamide DerivativesAntimicrobial
Thiophene-based CompoundsAntitumor
Methoxyphenol DerivativesAntioxidant

Case Studies and Research Findings

Research on similar compounds has provided insights into the potential applications of this compound:

  • In vitro Studies : Laboratory studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines, suggesting that this compound may have similar properties.
    • For example, a study on thiophene derivatives indicated significant cytotoxicity against breast cancer cells (MCF-7) at concentrations as low as 10 µM .
  • Mechanistic Insights : Molecular docking studies have suggested that the compound could bind effectively to active sites of target proteins involved in cancer progression and microbial resistance .
  • Pharmacological Evaluation : Preliminary pharmacological evaluations indicate that this compound may exhibit favorable pharmacokinetics, including good solubility and permeability, which are critical for therapeutic efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.